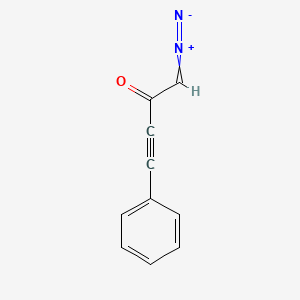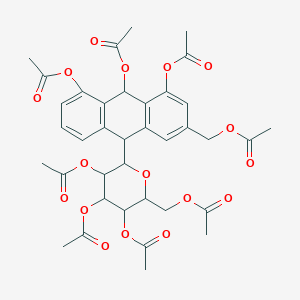
4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 is a labelled analogue of 4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan . It is a related compound of Ambrisentan, which is used as an endothelin receptor antagonist in treating cancer . The compound has a molecular formula of C22H17D5N2O6 and a molecular weight of 415.45 .
Safety And Hazards
Future Directions
The future directions of 4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 could involve its use in various research fields. For instance, it could be used in metabolic research, where stable isotope labeling allows researchers to study metabolic pathways in vivo . Additionally, it could be used as a chemical reference in organic chemistry for chemical identification, qualitative, quantitative, detection, etc .
properties
CAS RN |
1346597-40-7 |
|---|---|
Product Name |
4,6-Dimethoxy-β-methyl-3-phenoxy Ambrisentan-d5 |
Molecular Formula |
C₂₂H₁₇D₅N₂O₆ |
Molecular Weight |
415.45 |
synonyms |
α-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-β-methyl-β-(phenoxy-d5)benzenepropanoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



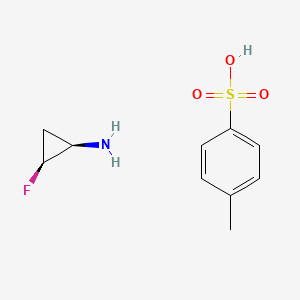
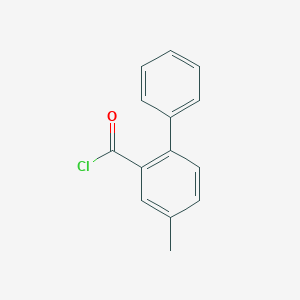
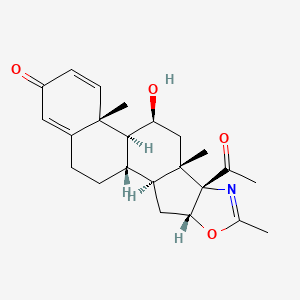
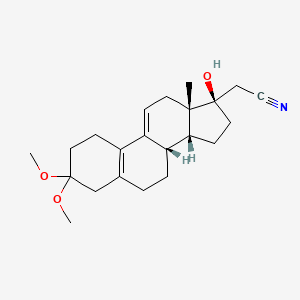

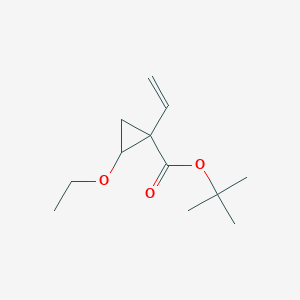
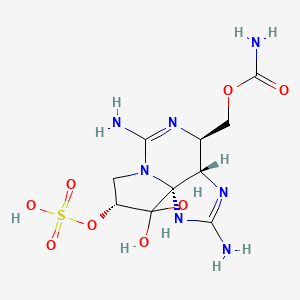
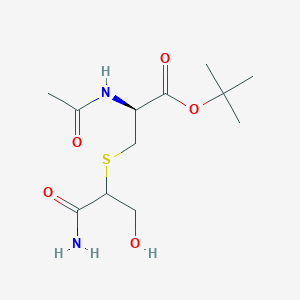
![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
